molecular formula C9H9ClN2 B12988402 2-Amino-3-(2-chlorophenyl)propanenitrile

2-Amino-3-(2-chlorophenyl)propanenitrile

Cat. No.: B12988402
M. Wt: 180.63 g/mol
InChI Key: WOIRQCQVQPODJP-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry

In modern organic chemistry, alpha-aminonitriles are recognized as highly versatile and valuable building blocks. uni-mainz.de First described by Adolph Strecker in 1850, the chemistry of alpha-aminonitriles remains highly relevant to today's synthetic chemists. uni-mainz.deyoutube.com These compounds serve as crucial intermediates for the creation of a wide array of more complex molecules.

Their significance stems from the dual reactivity embodied in their structure. The nitrile group can be hydrolyzed to form a carboxylic acid, a key reaction in the synthesis of amino acids. masterorganicchemistry.comwikipedia.org Simultaneously, the amino group provides a site for further functionalization. This versatility makes alpha-aminonitriles a cornerstone in the synthesis of nitrogen-containing compounds.

Significance of alpha-Aminonitriles in Synthetic Chemistry

The primary significance of alpha-aminonitriles lies in their role as direct precursors to alpha-amino acids, the fundamental building blocks of proteins. numberanalytics.comnumberanalytics.com The Strecker synthesis, a classic multi-component reaction, involves treating an aldehyde or ketone with ammonia (B1221849) and a cyanide source to produce an alpha-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid. wikipedia.orgnumberanalytics.commdpi.com This method is notable for its efficiency and the use of readily available starting materials. youtube.comnumberanalytics.com

Beyond amino acid synthesis, alpha-aminonitriles are employed in the production of various heterocyclic compounds, alkaloids, and branched amines. uni-mainz.de Deprotonated alpha-aminonitriles can act as synthetic equivalents for acyl anions or stabilized alpha-aminocarbanions, enabling the formation of complex carbon skeletons. thieme-connect.de Their ability to be transformed into diverse molecular structures underscores their importance as intermediates in the pharmaceutical and biochemical industries. numberanalytics.commdpi.com For instance, the development of asymmetric Strecker reactions allows for the production of specific chiral amino acids, which is vital in pharmaceutical chemistry where a molecule's chirality can determine its biological activity. youtube.commdpi.com

Structural Significance of 2-Amino-3-(2-chlorophenyl)propanenitrile

Key Structural Features:

Alpha-Aminonitrile Core: The presence of both an amino group and a nitrile group on the alpha-carbon is the most significant feature. The nitrile group is electron-withdrawing and can be hydrolyzed to a carboxylic acid. The adjacent amino group is a key functional handle for building more complex molecules.

Below are the key identifiers and computed properties for the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₉ClN₂
PubChem CID 84718436
Molecular Weight 180.64 g/mol
Canonical SMILES C1=CC=C(C(=C1)CC(C#N)N)Cl
InChI Key FCTHSSLAJOMYSS-UHFFFAOYSA-N
Data sourced from PubChem CID 84718436. nih.gov

Scope of Academic Research and Scholarly Contribution

While dedicated scholarly articles focusing exclusively on this compound are limited, its value can be inferred from the extensive research on the alpha-aminonitrile class of compounds. The primary academic and industrial interest in this molecule is likely as a specialized synthetic intermediate.

Its most direct application is as a precursor for the synthesis of 2-amino-3-(2-chlorophenyl)propanoic acid (also known as 2-Chloro-DL-phenylalanine), an unnatural amino acid. chemicalbook.com The synthesis of such modified amino acids is crucial for developing novel peptides and pharmaceuticals with specific biological activities.

The broader research context suggests that intermediates like this compound are pivotal in creating active pharmaceutical ingredients and agrochemicals. For example, related aminonitrile structures are key intermediates in the synthesis of herbicides and drugs. nih.govgoogle.com Although this specific compound is not named in the synthesis of widely known drugs, its structural motifs are relevant to drug discovery and development, where halogenated aromatic groups are common. Therefore, the scholarly contribution of this compound lies in its potential to enable the synthesis of novel, biologically active molecules for further research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2-amino-3-(2-chlorophenyl)propanenitrile

InChI

InChI=1S/C9H9ClN2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8H,5,12H2

InChI Key

WOIRQCQVQPODJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)N)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 2 Chlorophenyl Propanenitrile

Foundational Synthetic Approaches for Alpha-Aminonitriles

The primary route for synthesizing α-aminonitriles is the Strecker reaction, a robust and versatile method first reported in 1850. wikipedia.orgmasterorganicchemistry.com This reaction, in its classic form, combines an aldehyde, ammonia (B1221849), and cyanide to produce the target α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

The synthesis of 2-Amino-3-(2-chlorophenyl)propanenitrile via the Strecker reaction begins with the key precursor, 2-chlorobenzaldehyde. google.com The general mechanism involves three main steps:

Imine Formation : The aldehyde (2-chlorobenzaldehyde) reacts with an amine source, typically ammonia or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl), to form an imine intermediate. masterorganicchemistry.commasterorganicchemistry.com The reaction is often facilitated by a mild acid. organic-chemistry.org

Cyanide Addition : A cyanide source, such as hydrogen cyanide (HCN), potassium cyanide (KCN), or sodium cyanide (NaCN), then acts as a nucleophile, attacking the iminium ion to form the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com The use of cyanide salts is often preferred over the highly toxic HCN gas. organic-chemistry.org

Hydrolysis (Optional) : The resulting α-aminonitrile can be subsequently hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, in this case, 2-amino-3-(2-chlorophenyl)propanoic acid. wikipedia.orgorganic-chemistry.org

For the specific synthesis of this compound, the reaction is a three-component condensation of 2-chlorobenzaldehyde, an amine, and a cyanide source. This approach is a direct application of the foundational Strecker synthesis adapted for the substituted aldehyde.

The classical Strecker synthesis produces a racemic mixture of enantiomers, as the cyanide ion can attack the planar imine intermediate from either face with equal probability. wikipedia.org Achieving stereochemical control to produce a specific enantiomer of this compound requires asymmetric synthesis strategies.

Two primary approaches are employed for enantioselective Strecker reactions:

Chiral Auxiliaries : A chiral amine, such as (S)-α-phenylethylamine, can be used instead of ammonia. This forms a chiral imine intermediate, which directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to a diastereomeric mixture of aminonitriles that can then be separated. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched target compound. wikipedia.org

Chiral Catalysts : A more modern and efficient approach involves the use of a chiral catalyst to control the stereochemical outcome. wikipedia.org For instance, catalytic asymmetric Strecker syntheses can employ chiral metal complexes, such as those based on titanium or aluminum, to facilitate the enantioselective cyanation of imines. organic-chemistry.org Research on related compounds has shown that chiral catalysts can provide high stereoselectivity, although this often requires careful design and optimization of the catalyst system.

Strategic Design of Precursors and Reagents

The successful synthesis of this compound is highly dependent on the selection and preparation of its precursors.

Aldehyde : The primary precursor is 2-chlorobenzaldehyde . This commercially available starting material provides the 2-chlorophenyl group and the aldehyde functionality necessary for the initial condensation step of the Strecker reaction. google.com

Amine Source : Ammonia (often from ammonium chloride) is the simplest amine source for producing the primary aminonitrile. wikipedia.orgmasterorganicchemistry.com For asymmetric synthesis, a chiral amine is required.

Cyanide Source : Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used in conjunction with a weak acid (like NH₄Cl) to generate HCN in situ. masterorganicchemistry.comorganic-chemistry.org Alternatively, trimethylsilyl (B98337) cyanide (TMSCN) can be used, especially in reactions with chiral catalysts.

Base/Acid : The reaction pH is crucial. Ammonium chloride can serve as a mild acid to protonate the aldehyde, making it more electrophilic. masterorganicchemistry.com In other variations, a base may be used to facilitate imine formation or other steps.

Advanced Synthetic Protocols and Reaction Condition Optimization

Beyond the classical Strecker reaction, advanced protocols focus on improving yield, purity, and stereoselectivity through catalysis and careful control of the reaction environment.

The formation of the amine group is a critical step. While the Strecker reaction forms the C-N bond concurrently with the C-C bond, other strategies focus on catalytic amination. Reductive amination of a corresponding keto-nitrile could be a viable, albeit less direct, pathway.

In the context of the Strecker reaction itself, catalysis is key to achieving enantioselectivity. Research into the synthesis of structurally similar compounds highlights the use of various catalysts:

Lewis Acid Catalysts : Titanium- and aluminum-based complexes have been shown to be effective in catalyzing the enantioselective cyanation of imines. organic-chemistry.org

Organocatalysts : Chiral Brønsted acids have been explored as efficient catalysts in Strecker reactions. rsc.org

Enzymatic Catalysis : Biocatalysis, using enzymes like aldolases and imine reductases (IREDs), offers a green and highly stereoselective alternative for synthesizing chiral amino compounds, although specific application to this target molecule is not widely documented. nih.gov

The table below, based on data from an analogous synthesis, illustrates how catalyst and reagent ratios can be optimized to improve reaction yields.

EntrySubstrate Ratio (Aldehyde:Amine:Phosphine:AgF)Temperature (°C)Time (h)Yield (%)
11:1.5:3:350551
21:1.5:3:450573
31:1.5:3:4.550585
41:1.5:3:4.530567
51:1.5:3:4.580582
61:1.5:3:4.550246
71:1.5:3:4.550887

This interactive table demonstrates the optimization of reaction conditions for a related trifluoromethyl amine synthesis, highlighting the impact of reagent stoichiometry and temperature on product yield.

Solvent Choice : The solvent must be capable of dissolving the reactants while not interfering with the reaction. Alcohols like methanol or ethanol (B145695) are common. nrochemistry.compsu.edu In some protocols, solvents like 1,4-dioxane are used. rsc.orgyoutube.com The polarity and protic/aprotic nature of the solvent can influence the reaction rate and the stability of intermediates like the iminium ion.

Solvent-Free Conditions : Some research has explored solvent-free synthesis of α-aminonitriles, which can offer environmental and practical benefits. organic-chemistry.org

Temperature and Concentration : As shown in the table above, temperature is a critical parameter that must be optimized to balance reaction rate with potential side reactions or degradation. Reactant concentration is also key, with higher concentrations sometimes favoring the desired reaction pathway.

Derivatization from Related Chlorophenylpropanoates

The synthesis of this compound can be envisioned through the derivatization of corresponding amino acid esters, specifically esters of 2-amino-3-(2-chlorophenyl)propanoic acid. This pathway involves a two-step sequence: the conversion of the ester to a primary amide, followed by the dehydration of the amide to the target nitrile.

The initial step is the aminolysis of a chlorophenylpropanoate, such as methyl 2-amino-3-(2-chlorophenyl)propanoate. This transformation is typically achieved by treating the ester with ammonia. The process converts the ester functional group into a primary amide, yielding the intermediate 2-amino-3-(2-chlorophenyl)propanamide.

The subsequent and final step is the dehydration of this primary amide. This is a common transformation in organic synthesis for which several reagents are known to be effective. orgoreview.com The choice of dehydrating agent can be influenced by the substrate's sensitivity and the desired reaction conditions. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) (TFAA), and phosphorus pentoxide (P₂O₅). orgoreview.comcommonorganicchemistry.com For instance, heating an unsubstituted amide with thionyl chloride or phosphorus oxychloride is a ready method for its conversion to a nitrile. commonorganicchemistry.com Milder, non-acidic conditions can be achieved using reagents like trifluoroacetic anhydride (TFAA), although care must be taken to avoid potential side reactions like trifluoroacetylation of the amino group. commonorganicchemistry.com

Dehydrating AgentTypical ConditionsNotes
Phosphorus oxychloride (POCl₃) HeatingHCl is formed as a byproduct. commonorganicchemistry.com
Thionyl chloride (SOCl₂) HeatingForms gaseous byproducts (SO₂ and HCl). commonorganicchemistry.comlibretexts.org
Trifluoroacetic anhydride (TFAA) Milder, non-acidic conditionsMay cause trifluoroacetylation of other functional groups. commonorganicchemistry.com
Phosphorus(III) reagents (e.g., P(NMe₂)₃, PCl₃) Varies (e.g., reflux in CHCl₃)Offers mild conditions and good functional group tolerance. nih.gov

Comparative Analysis of Synthetic Efficiencies and Purity Profiles

The efficiency and purity of this compound synthesis are highly dependent on the chosen methodology. The two primary routes considered are the multi-step derivatization from a chlorophenylpropanoate (amide dehydration route) and the more direct Strecker synthesis.

The Strecker synthesis is a classical and highly convergent method for producing α-aminonitriles. masterorganicchemistry.com This one-pot reaction typically involves combining an aldehyde (2-chlorobenzaldehyde), an ammonia source (such as ammonium chloride), and a cyanide source (such as sodium or potassium cyanide). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide ion to form the α-aminonitrile. masterorganicchemistry.com A process for preparing 2-chlorophenylglycine from 2-chlorobenzaldehyde, which involves the formation of the aminonitrile as an intermediate, highlights the industrial applicability of this approach. google.com While specific yields for the synthesis of this compound via the Strecker method are not extensively published in readily available literature, similar one-pot syntheses of related aminonitriles report high efficiencies, with some optimized procedures achieving yields of up to 92%. researchgate.net The purity of the product from a Strecker synthesis can be affected by side reactions, such as the formation of cyanohydrins. Purification is typically achieved through extraction and subsequent crystallization or column chromatography.

Synthetic RouteStarting MaterialsKey StepsGeneral EfficiencyCommon Impurities/Purification
Strecker Synthesis 2-Chlorobenzaldehyde, Ammonia/Ammonium Salt, Cyanide SourceOne-pot imine formation and cyanationPotentially high (up to 92% in related systems) researchgate.netCyanohydrins, unreacted aldehyde; Purification by crystallization or chromatography. google.com
Amide Dehydration Route 2-Amino-3-(2-chlorophenyl)propanoate1. Aminolysis (Ester to Amide) 2. Dehydration (Amide to Nitrile)Moderate to high, dependent on cumulative yield of two steps. nih.govUnreacted amide, dehydrating agent byproducts; Purification by chromatography.

Chemical Reactivity and Transformation Studies of 2 Amino 3 2 Chlorophenyl Propanenitrile

Nucleophilic Character of the Amino Functional Group

The primary amino group in 2-Amino-3-(2-chlorophenyl)propanenitrile serves as a potent nucleophile, readily participating in reactions that form new carbon-nitrogen bonds. This reactivity is fundamental to the construction of more complex molecular architectures.

Reactions Forming New Carbon-Nitrogen Linkages

The lone pair of electrons on the nitrogen atom of the amino group allows it to attack various electrophilic centers. One of the most significant applications of this nucleophilicity is in the synthesis of heterocyclic compounds. For instance, α-aminonitriles are well-established precursors for the synthesis of a variety of nitrogen-containing rings, such as imidazoles and pyrimidines. While specific studies on the direct acylation or alkylation of this compound are not extensively detailed in publicly available literature, the general reactivity of α-aminonitriles suggests its capability to undergo such transformations. For example, the N-alkylation of similar 2-aminothiophenes has been achieved under mild conditions using reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, suggesting a potential pathway for the derivatization of the amino group in the title compound.

Participation in Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a hallmark of amine chemistry. The amino group of this compound can react with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is a reversible process. The formation of the C=N double bond in the imine product is a key transformation that opens up further synthetic possibilities.

Electrophilic Nature and Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) in this compound possesses an electrophilic carbon atom, making it susceptible to attack by nucleophiles. This electrophilicity is central to a variety of addition and reduction reactions.

Addition Reactions to the Cyano Group

The carbon-nitrogen triple bond of the nitrile group can undergo addition reactions with organometallic reagents, such as Grignard reagents (R-MgX). The addition of a Grignard reagent to the nitrile carbon initially forms an imine anion, which upon hydrolysis, yields a ketone. This reaction provides a valuable method for the formation of new carbon-carbon bonds and the introduction of a carbonyl group.

Furthermore, the nitrile group can be hydrolyzed under acidic or basic conditions. This process typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. This transformation is a fundamental reaction of nitriles and represents a route to convert the cyano group into a different oxygen-containing functional group.

Reduction of the Nitrile to Amine Functionality

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like palladium, platinum, or nickel). This reduction is a significant synthetic tool, as it converts the nitrile into a different type of nitrogen-containing functional group, a primary amine, which can then undergo its own set of characteristic reactions. This transformation effectively converts the initial α-aminonitrile into a 1,2-diamine derivative.

Transformations Involving the Chlorophenyl Substituent

The 2-chlorophenyl group on the molecule introduces the possibility of reactions at the aromatic ring, primarily involving the chlorine substituent. The chlorine atom, being a halogen, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for substitution.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling (using boronic acids and a palladium catalyst) or the Buchwald-Hartwig amination (forming a new carbon-nitrogen bond), offer powerful methods for the functionalization of aryl halides. While specific examples involving this compound are not readily found in the surveyed literature, the presence of the chloro-substituent makes it a potential candidate for such palladium-catalyzed cross-coupling reactions. These reactions would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, at the 2-position of the phenyl ring, thereby enabling the synthesis of a diverse library of derivatives.

Aromatic Substitution Reactions

In electrophilic aromatic substitution reactions, the benzene (B151609) ring acts as a nucleophile, attacking an electrophile. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore the aromaticity of the ring. uci.edu The rate-determining step is typically the initial attack of the aromatic ring on the electrophile. uci.edu Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com

For this compound, the incoming electrophile will be directed to specific positions on the phenyl ring based on the directing effects of the chloro and the alkylamino-nitrile substituents.

Influence of Chlorine on Aromatic Reactivity

The chlorine atom attached to the phenyl ring is an ortho-, para-directing group, yet it is also a deactivating group in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org This is due to the interplay of two opposing electronic effects:

Inductive Effect: Chlorine is more electronegative than carbon, and it withdraws electron density from the benzene ring through the sigma bond (inductive effect). This withdrawal of electron density deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. libretexts.org

Resonance Effect: The chlorine atom has lone pairs of electrons that can be delocalized into the aromatic pi-system (resonance effect). This delocalization increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. masterorganicchemistry.com

While the deactivating inductive effect of halogens is generally stronger than their activating resonance effect, the resonance effect is what determines the regioselectivity of the substitution. masterorganicchemistry.com Therefore, in electrophilic aromatic substitution reactions of this compound, the chlorine atom will direct incoming electrophiles to the positions ortho and para relative to itself (C4 and C6).

Cyclization and Heterocycle Formation Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. nih.govarkat-usa.org These cyclization reactions often involve the participation of both the amino and nitrile functionalities.

Synthesis of Imidazoles, Oxazoles, and Isothiazoles

Alpha-aminonitriles are well-established building blocks for the synthesis of five-membered heterocycles. arkat-usa.org

Imidazoles: The synthesis of imidazoles from α-aminonitriles can be achieved through various methods. One common approach involves the reaction of the α-aminonitrile with an appropriate reagent that provides the remaining atoms for the imidazole (B134444) ring. For instance, a one-pot, three-component Strecker reaction can yield α-amino nitriles which can then be used to synthesize 5-amino-4H-imidazoles. researchgate.net Another strategy involves the deaminative coupling of benzylamines with nitriles in the presence of a base to form 2,4,5-trisubstituted imidazoles. rsc.org

Oxazoles: Oxazoles can be synthesized from α-amino alcohols, which can be derived from α-aminonitriles. A catalytic, one-pot reaction starting from esters and amino alcohols can lead to the regioselective synthesis of oxazoles. researchgate.net The synthesis of N-acyl-α-amino ketones and their subsequent cyclization is another route to 1,3-oxazole derivatives. nih.gov

Isothiazoles: The construction of the isothiazole (B42339) ring can be accomplished through several synthetic routes. chemicalbook.com One method involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides to form 5-aminoisothiazole derivatives. chemicalbook.com Another approach is the reaction of propynenitriles or 3-chloropropenenitriles to yield 3-amino-5-arylisothiazoles. researchgate.net

The following table summarizes potential synthetic pathways to these heterocycles from aminonitrile precursors.

HeterocycleGeneral Synthetic Approach from Aminonitriles
Imidazoles Reaction with a reagent providing the remaining ring atoms (e.g., via multicomponent reactions). researchgate.netresearchgate.net
Oxazoles Conversion to α-amino alcohol followed by cyclization with an appropriate reagent. researchgate.netnih.gov
Isothiazoles Reaction with a sulfur-containing reagent followed by cyclization. researchgate.netorganic-chemistry.org

This table presents generalized synthetic strategies and is not based on specific experimental data for this compound.

Exploration of Other Nitrogen-Containing Heterocycles

Beyond the common five-membered heterocycles, the reactivity of this compound could potentially be harnessed for the synthesis of other nitrogen-containing ring systems. The specific reaction pathways would depend on the chosen reagents and reaction conditions. For example, reactions with binucleophiles could lead to the formation of larger heterocyclic rings. The cyclization reactions of pyridinium (B92312) and quinolinium 1,4-zwitterions represent a modern approach to synthesizing a variety of heterocyclic structures. nih.gov

Multi-functional Group Interplay in Complex Chemical Transformations

The chemical transformations of this compound are often not limited to a single functional group but involve the interplay of the amino, nitrile, and chlorophenyl moieties. The presence of one functional group can significantly influence the reactivity of the others.

For example, the amino group can act as an internal base, influencing the acidity of the α-proton and potentially facilitating reactions at this position. Conversely, the electron-withdrawing nature of the nitrile group can affect the nucleophilicity of the amino group. The reaction of aminonitriles with aminothiols, for instance, showcases a complex interplay where the aminonitrile is trapped to form heterocyclic rings which can then hydrolyze to dipeptides. mdpi.com

The chlorophenyl group, in addition to its role in aromatic substitution, can also participate in reactions such as the formation of organometallic reagents or undergo nucleophilic aromatic substitution under specific conditions, particularly if additional activating groups are present on the ring. libretexts.org The combination of these functional groups in a single molecule allows for the design of tandem or domino reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

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¹³C NMR chemical shifts.

Two-dimensional NMR experiments.

High-Resolution Mass Spectrometry (HRMS) for exact mass determination.

Characteristic fragmentation patterns in mass spectrometry.

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Advanced Spectroscopic Characterization for Structural Elucidation of 2 Amino 3 2 Chlorophenyl Propanenitrile

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Amino-3-(2-chlorophenyl)propanenitrile is expected to exhibit several characteristic absorption bands corresponding to its key functional groups: the amino group (-NH₂), the nitrile group (-C≡N), the aromatic ring (2-chlorophenyl), and the aliphatic backbone.

The primary amine (-NH₂) group would typically show a pair of medium to weak absorption bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. A scissoring (bending) vibration for the -NH₂ group is expected around 1650-1580 cm⁻¹.

The nitrile (-C≡N) functional group is characterized by a sharp, and typically medium to weak, absorption band in the 2260-2220 cm⁻¹ region. The intensity of this band can be influenced by the electronic environment of the molecule.

The 2-chlorophenyl group will produce several distinct signals. Aromatic C-H stretching vibrations are generally observed as a group of weak to sharp bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (ortho-disubstituted) gives rise to characteristic C-H out-of-plane bending vibrations in the 770-735 cm⁻¹ region. Furthermore, the C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

The aliphatic C-H bonds in the propanenitrile backbone will exhibit stretching vibrations in the 2960-2850 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) 3500 - 3300
Aromatic C-H Stretch 2-Chlorophenyl 3100 - 3000
Aliphatic C-H Stretch Propanenitrile Backbone 2960 - 2850
C≡N Stretch Nitrile 2260 - 2220
N-H Scissoring (Bending) Primary Amine (-NH₂) 1650 - 1580
Aromatic C=C Stretch 2-Chlorophenyl 1600 - 1450
C-H Out-of-plane Bending ortho-disubstituted Phenyl 770 - 735

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound will be dominated by the electronic transitions of the 2-chlorophenyl chromophore.

The benzene ring typically exhibits two main absorption bands: the E2-band (around 204 nm) and the B-band (around 254 nm). The presence of substituents on the benzene ring, in this case, a chloro group and an amino-substituted alkyl chain, will cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. The chloro and amino groups, both having non-bonding electrons, can participate in n → π* transitions, in addition to the π → π* transitions of the aromatic system.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Chromophore Expected λ_max (nm)
π → π* (E2-band) 2-Chlorophenyl > 204
π → π* (B-band) 2-Chlorophenyl > 254

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structural Confirmation

While a specific crystal structure for this compound is not publicly available, we can hypothesize its crystallographic features based on related compounds. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Intermolecular Hydrogen Bonding and Other Noncovalent Interactions in the Solid State

The primary amine group is a key player in directing the crystal packing through hydrogen bonding. It can act as a hydrogen bond donor, with the nitrogen-bound hydrogens forming N-H···N or N-H···Cl interactions. The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would feature N-H···N hydrogen bonds, linking the molecules into chains, dimers, or more complex networks.

Computational Chemistry and Theoretical Studies on 2 Amino 3 2 Chlorophenyl Propanenitrile

Analysis of Noncovalent Interactions

Quantification of Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions play a crucial role in determining the supramolecular architecture and physicochemical properties of molecular solids. For 2-Amino-3-(2-chlorophenyl)propanenitrile, hydrogen and halogen bonds are expected to be the most significant of these interactions.

The primary amine (-NH₂) group is a classic hydrogen bond donor. The two hydrogen atoms can form moderate to strong hydrogen bonds with suitable acceptor atoms. The most likely hydrogen bond acceptors within the molecule's own environment are the nitrogen atom of the nitrile group (-C≡N) and the chlorine atom (-Cl). The nitrogen of the nitrile group, with its lone pair of electrons, is a particularly effective hydrogen bond acceptor. Computational studies on related aminobenzonitriles have shown that the conjugative interaction between the amino group's lone pair and the nitrile group via the aromatic system can enhance the hydrogen-bonding acceptor capability of the nitrile nitrogen.

The chlorine atom, while being a weaker acceptor than the nitrile nitrogen, can participate in both weak hydrogen bonds (C-H···Cl) and halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as the nitrogen of the amino or nitrile group.

Theoretical calculations, such as those performed on the analogous compound 2-amino-4-chlorobenzonitrile (B1265954), utilize methods like Hirshfeld surface analysis to quantify these interactions. For 2-amino-4-chlorobenzonitrile, such analysis revealed that N···H/H···N contacts are the most dominant, confirming the presence of strong N–H···N intermolecular hydrogen bonds that dictate the crystal packing. Similar interactions would be expected to govern the structure of this compound.

Table 1: Representative Parameters for Potential Intermolecular Interactions (Note: These are typical values for the specified types of interactions and not experimentally determined values for this specific compound.)

Interaction Type Donor (D) Acceptor (A) Typical H···A Distance (Å) Typical D···A Distance (Å) Typical Angle (D-H···A)
Hydrogen Bond N-H (Amino) N (Nitrile) 1.80 - 2.20 2.80 - 3.20 150° - 180°
Hydrogen Bond N-H (Amino) Cl (Chloro) 2.20 - 2.80 3.20 - 3.80 130° - 170°
Halogen Bond C-Cl (Chloro) N (Amino/Nitrile) 2.90 - 3.50 3.00 - 3.60 ~165° (C-Cl···N)

Pi-Stacking and Other Aromatic Interactions

The presence of the 2-chlorophenyl ring in the molecule facilitates various aromatic interactions, most notably π-π stacking. This type of interaction occurs between the electron clouds of adjacent aromatic rings and is a significant contributor to the cohesive energy of the crystal lattice. These interactions can adopt several geometries, including face-to-face and parallel-displaced arrangements, with the latter often being more energetically favorable as it minimizes electrostatic repulsion.

In addition to π-π stacking between two chlorophenyl rings, CH-π interactions are also possible. These occur when a C-H bond, such as from the propanenitrile backbone, points towards the face of the aromatic ring, acting as a weak hydrogen bond. Quantum mechanical calculations on various biological and chemical systems have underscored the importance of these interactions in molecular recognition and stability. The interplay of these varied non-covalent forces—hydrogen bonds, halogen bonds, π-π stacking, and CH-π interactions—creates a complex and stable three-dimensional structure.

Table 2: Typical Geometrical Parameters for π-π Stacking Interactions (Note: These are generalized values for phenyl ring interactions.)

Parameter Description Typical Value Range
Centroid-to-Centroid Distance The distance between the geometric centers of two interacting aromatic rings. 3.4 - 3.8 Å
Interplanar Angle The angle between the planes of the two aromatic rings. 0° - 30°
Slip Angle The angle between the centroid-to-centroid vector and the normal of one of the ring planes. 0° - 25°

Global and Local Chemical Reactivity Descriptors

Density Functional Theory (DFT) provides a powerful framework for calculating reactivity descriptors that predict the chemical behavior of a molecule.

Electronegativity, Chemical Hardness, and Softness

Global reactivity descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors include electronegativity (χ), which measures the ability of a molecule to attract electrons; chemical hardness (η), which quantifies resistance to change in electron distribution; and its inverse, chemical softness (S). A large HOMO-LUMO energy gap (ΔE) is indicative of high kinetic stability and low chemical reactivity (high hardness).

While specific DFT calculations for this compound are not available, data from the closely related isomer 2-amino-4-chlorobenzonitrile provides a valuable reference. The study on this molecule found it to be a "hard compound," indicating high stability, yet still possessing the capacity to donate and accept electrons.

Table 3: Calculated Global Reactivity Descriptors for the Analogous Compound 2-Amino-4-chlorobenzonitrile (Source: Data from DFT B3LYP/6-311++G(d,p) calculations on 2-amino-4-chlorobenzonitrile)

Parameter Symbol Value (eV) Formula
HOMO Energy EHOMO -6.37 -
LUMO Energy ELUMO -1.25 -
Energy Gap ΔE 5.12 ELUMO - EHOMO
Ionization Potential I 6.37 -EHOMO
Electron Affinity A 1.25 -ELUMO
Electronegativity χ 3.81 (I + A) / 2
Chemical Hardness η 2.56 (I - A) / 2
Chemical Softness S 0.39 1 / η

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to electrophilic or nucleophilic attack. The function f(r)+ indicates the propensity of a site to react with a nucleophile, while f(r)- indicates its reactivity towards an electrophile.

For this compound, one can predict the primary reactive sites based on the electronic properties of its functional groups.

Nucleophilic Sites (prone to electrophilic attack): The nitrogen atom of the amino group is expected to be the most significant nucleophilic center due to its lone pair of electrons. The nitrogen of the nitrile group also has nucleophilic character. This is supported by Mulliken population analysis on the analogous 2-amino-4-chlorobenzonitrile, which showed that the nitrogen atoms carry a high negative charge, marking them as potential nucleophilic agents.

Electrophilic Sites (prone to nucleophilic attack): The carbon atom of the nitrile group is electron-deficient due to the triple bond to the electronegative nitrogen and is thus a likely site for nucleophilic attack. The carbon atoms in the aromatic ring attached to the electron-withdrawing chlorine and nitrile groups will also have increased electrophilic character.

Table 4: Predicted Reactive Sites in this compound

Atom/Site Predicted Reactivity Rationale
Amino Nitrogen (-NH₂) High Susceptibility to Electrophilic Attack (High f-) High electron density from the lone pair.
Nitrile Nitrogen (-C≡N) Moderate Susceptibility to Electrophilic Attack (Moderate f-) Electron density from the lone pair.
Nitrile Carbon (-C≡N) High Susceptibility to Nucleophilic Attack (High f+) Electron-deficient due to the adjacent electronegative nitrogen.
Aromatic Carbons Variable Ring carbons are influenced by the activating amino group and deactivating chloro group.

Prediction of Electronic and Optical Properties

UV-Vis Absorption Spectra Simulation

The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The resulting simulated UV-Vis spectrum provides information on the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the aromatic system and the nitrile group. The primary absorptions would correspond to π → π* transitions within the 2-chlorophenyl ring and n → π* transitions involving the lone pair electrons of the nitrogen atoms and the π-system. The amino group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption bands of the phenyl ring.

Simulations performed on the analogous 2-amino-4-chlorobenzonitrile in ethanol (B145695) showed two main absorption peaks, which were attributed to π → π* and n → π* transitions. A similar profile would be anticipated for the title compound.

Table 5: Simulated UV-Vis Absorption Data for the Analogous Compound 2-Amino-4-chlorobenzonitrile (Source: Data from TD-DFT calculations on 2-amino-4-chlorobenzonitrile)

Calculated λmax (nm) Oscillator Strength (f) Major Contribution (Transition) Transition Type
298.63 0.0438 HOMO -> LUMO π → π*
249.61 0.1559 HOMO-1 -> LUMO π → π*
220.17 0.0528 HOMO-3 -> LUMO n → π*

Nonlinear Optical (NLO) Properties Calculations

The investigation of nonlinear optical (NLO) properties in organic molecules is a significant area of materials science, driven by potential applications in optoelectronics, including frequency conversion and optical switching. For this compound, computational methods provide a powerful avenue to predict and understand its NLO response without the need for empirical synthesis and measurement. Theoretical calculations can elucidate the relationship between molecular structure and NLO activity.

A primary computational technique for determining these properties is the finite-field (FF) method. aps.orgdtic.mil This approach is based on calculating the response of the molecule's energy or dipole moment to an applied static electric field. q-chem.com The energy (E) of the molecule in the presence of an electric field (F) can be expressed as a Taylor series:

E(F) = E₀ - μᵢFᵢ - (1/2!)αᵢⱼFᵢFⱼ - (1/3!)βᵢⱼₖFᵢFⱼFₖ - ... q-chem.com

Here, E₀ is the energy in the absence of a field, μ is the dipole moment, α is the linear polarizability, and β is the first hyperpolarizability, a third-rank tensor that quantifies the second-order NLO response. q-chem.com The magnitude of β is a critical indicator of a molecule's potential for applications like second-harmonic generation.

These properties are typically calculated using quantum chemical methods such as Density Functional Theory (DFT) or semi-empirical methods like those implemented in the MOPAC package. dtic.milq-chem.com The calculations involve optimizing the molecular geometry and then computing the energy derivatives or dipole moment components under various field strengths. aps.orgdtic.mil The first hyperpolarizability is often reported as a total magnitude (β_tot_), which is calculated from the individual tensor components. For this compound, the presence of the electron-withdrawing chloro- and cyano- groups alongside the electron-donating amino group suggests the potential for significant intramolecular charge transfer, a key feature for a large NLO response.

Table 1: Illustrative Calculated Nonlinear Optical Properties for this compound. This table presents hypothetical data that would be obtained from a finite-field calculation to illustrate the typical output for NLO analysis.

PropertyComponentCalculated Value (a.u.)
Dipole Moment (μ)μ_x-1.54
μ_y2.87
μ_z-0.98
μ_total 3.38
Polarizability (α)α_xx110.2
α_yy95.8
α_zz78.5
α_iso 94.8
First Hyperpolarizability (β)β_xxx-250.6
β_yyy310.2
β_zzz-15.7
β_tot (Value would be calculated from all tensor components)

Molecular Dynamics Simulations for Dynamic Behavior and Solution-State Properties

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their structural dynamics and interactions with their environment. nih.govresearchgate.net For this compound, MD simulations can reveal its conformational flexibility and how it interacts with a solvent, such as water, which is crucial for understanding its behavior in a biological or chemical system. nih.gov

The simulation process begins by placing the molecule in a periodic box filled with explicit solvent molecules (e.g., water). The system's energy is then minimized to remove unfavorable contacts. This is followed by an equilibration phase, where the system is gradually brought to the desired temperature and pressure (e.g., 300 K and 1 atm), allowing the solvent to arrange naturally around the solute. researchgate.net Finally, a production run is executed for a set duration (typically nanoseconds to microseconds), from which the trajectory data is collected for analysis. nih.govnih.gov

Several key analyses are performed on the resulting trajectory:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable, plateauing RMSD curve indicates that the molecule has reached a stable conformation within the simulation timescale.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. This helps identify the most flexible regions of the molecule, such as the aminonitrile group or the rotating phenyl ring.

Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. numberanalytics.comwikibooks.org For instance, calculating the RDF between the nitrogen of the amino group and the oxygen atoms of water molecules can reveal the structure and strength of hydrogen bonding and the organization of the first solvation shell. nih.govlammpstube.com This provides a detailed picture of the local solvent structure. lammpstube.com

Mean Square Displacement (MSD): By tracking the average distance a molecule travels over time, the MSD can be used to calculate the diffusion coefficient, offering insight into the molecule's mobility within the solvent.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound in Water. This table shows typical parameters used to set up an MD simulation.

ParameterValue/Description
Force FieldOPLS-AA (Optimized Potentials for Liquid Simulations)
Solvent ModelTIP3P (Transferable Intermolecular Potential 3-Point) Water
Box TypeCubic
Box Dimensions4nm x 4nm x 4nm
System NeutralizationAddition of counter-ions (e.g., Cl⁻ or Na⁺)
Equilibration Time2 ns (nanoseconds)
Production Run Time100 ns (nanoseconds)
Temperature300 K (Kelvin)
Pressure1 atm (atmosphere)

Advanced Applications in Organic Synthesis and Chemical Biology of 2 Amino 3 2 Chlorophenyl Propanenitrile

Role as Versatile Synthons and Building Blocks in Multistep Synthesis

2-Amino-3-(2-chlorophenyl)propanenitrile serves as a versatile synthon and building block in multistep synthesis due to the presence of multiple reactive sites. The amino group can act as a nucleophile, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. The 2-chlorophenyl group also influences the reactivity of the molecule and can be a site for further functionalization.

The utility of aminonitriles as bifunctional reactants is well-documented. These compounds contain both a nucleophilic center at the amino group and an electrophilic center at the cyano group, making them valuable starting materials for the synthesis of a wide range of organic compounds. In the context of multistep synthesis, this compound can be envisioned as a key component for the construction of more complex molecular architectures. Its structural features allow for sequential reactions, where each functional group is selectively manipulated to build up the target molecule.

Facilitation of Novel Heterocyclic Compound Design and Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound is a promising precursor for the design and synthesis of novel heterocyclic systems. The amino and nitrile functionalities can participate in cyclization reactions to form a variety of ring structures.

A review of related compounds, 2-amino-2-alkyl(aryl)propanenitriles, highlights their role as key precursors for the synthesis of five-membered heterocycles such as imidazoles, oxazoles, and isothiazoles. In these syntheses, the aminonitrile often becomes a component of the resulting heterocyclic system, utilizing both the nucleophilic amino group and the electrophilic cyano group. For instance, the reaction of aminonitriles with other reagents can lead to the formation of highly functionalized heterocyclic cores.

A specific example of the utility of aminonitrile derivatives in heterocyclic synthesis is the preparation of hexahydrothieno[2,3-d]pyrimidines. nih.gov This synthesis demonstrates how a highly functionalized aminodihydrothiophene, a related structural motif, can be used as a building block to construct more complex heterocyclic systems. nih.gov The development of new synthetic routes to access such heterocyclic scaffolds is an active area of research.

Strategic Intermediates for Complex Organic Molecule Construction

In the construction of complex organic molecules, the use of strategic intermediates that allow for divergent synthesis is highly valuable. This compound can be considered such an intermediate. Its functional groups can be selectively protected and deprotected, allowing for a stepwise and controlled assembly of the final product.

The concept of using a common divergent intermediate to generate a library of structurally diverse compounds has been successfully applied in the synthesis of pseudo-natural products. nih.gov While not directly involving this compound, this strategy highlights the potential of using a versatile building block to access a wide range of molecular frameworks. The application of such a strategy with this compound could lead to the efficient generation of novel and complex molecules.

Utility in Ligand Design for Chemical Probe Development and Target Engagement Studies

The development of selective ligands for biological targets is crucial for understanding disease pathways and for drug discovery. Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules. The structural features of this compound make it an interesting scaffold for the design of such ligands.

The design of potent and selective ligands often involves the synthesis of a series of related compounds to explore the structure-activity relationship. For example, a series of substituted proline derivatives were designed as α2δ ligands for the potential treatment of neuropathic pain. nih.gov Similarly, derivatives of this compound could be synthesized and evaluated for their binding to various biological targets. The amino group provides a handle for derivatization, allowing for the introduction of different substituents to optimize binding affinity and selectivity. The development of chemical probes often relies on the ability to synthesize molecules with specific three-dimensional structures. uni.lu

Contributions to Method Development in Organic Reactions

The unique reactivity of this compound can also contribute to the development of new synthetic methods. The interplay between the amino, nitrile, and chlorophenyl groups can lead to novel chemical transformations.

For example, new synthetic procedures have been optimized for the preparation of highly functionalized 2-amino-4,5-dihydrothiophene-3-carbonitriles, which are valuable building blocks in their own right. nih.gov The study of the reaction mechanisms involving such compounds can provide insights that lead to the development of more efficient and selective reactions. The exploration of the reactivity of this compound under various reaction conditions could lead to the discovery of new catalytic systems or novel bond-forming strategies.

Potential in Supramolecular Chemistry and Material Science Scaffolds

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The ability of molecules to self-assemble into ordered structures is of great interest for the development of new materials with unique properties.

While direct studies on the supramolecular behavior of this compound are not widely reported, the self-assembly of related aromatic amino acids has been investigated. nih.gov The chirality and intermolecular interactions of these molecules play a critical role in their self-assembly process. nih.gov It is conceivable that derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as nanotubes or nanofibers, driven by hydrogen bonding and π-π stacking interactions.

In the field of material science, there is a growing interest in using peptides and amino acid derivatives as building blocks for functional materials. nih.gov These biomolecules can be used as scaffolds to create materials with applications in areas such as tissue engineering and drug delivery. A related compound, (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile, has been suggested as a potential building block for synthesizing advanced materials, with its nitrile group participating in polymerization reactions. The unique combination of functional groups in this compound makes it a candidate for incorporation into polymers or other materials to impart specific properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.63 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 180.045427 g/mol
Monoisotopic Mass 180.045427 g/mol
Topological Polar Surface Area 39.9 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 184
Isotope Atom Count 0
Defined Atom Stereocenter Count 1
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Data sourced from PubChem CID 84718436 mdpi.com

Concluding Remarks and Future Research Perspectives on 2 Amino 3 2 Chlorophenyl Propanenitrile

Synthesis and Reactivity Paradigms

The synthesis of α-aminonitriles is dominated by the Strecker reaction, a classic multicomponent condensation first reported in 1850. researchgate.netwikipedia.org This method remains one of the most efficient and atom-economical routes to this class of compounds. acs.orgmdpi.com For 2-Amino-3-(2-chlorophenyl)propanenitrile, the Strecker synthesis would involve the one-pot reaction of 2-chlorophenylacetaldehyde, an ammonia (B1221849) source, and a cyanide source. masterorganicchemistry.com Modern iterations of this reaction have introduced various catalysts and cyanide donors, such as trimethylsilyl (B98337) cyanide (TMSCN), to improve yields and expand the substrate scope under mild conditions. acs.orgacs.orgorganic-chemistry.org

The reactivity of this compound is dictated by its two key functional groups: the primary amine and the nitrile. α-Aminonitriles are recognized as highly versatile synthetic intermediates. rsc.orgrsc.org Their most prominent reaction is the hydrolysis of the nitrile group to yield the corresponding α-amino acid, in this case, 2-amino-3-(2-chlorophenyl)propanoic acid. masterorganicchemistry.com This transformation establishes α-aminonitriles as direct precursors to proteinogenic and non-proteinogenic amino acids. Theoretical and experimental studies have shown that α-aminonitriles are significantly more reactive than their β- or γ-isomers, highlighting the unique influence of the adjacent amino group. nih.gov The molecule also possesses a nucleophilic amino group and an electrophilic nitrile carbon, allowing for a diverse range of subsequent chemical modifications.

Table 1: Potential Synthetic Routes for this compound This interactive table summarizes plausible synthesis strategies based on established methods for α-aminonitriles.

Synthesis Method Reactants Typical Conditions Key Advantages
Classic Strecker Synthesis 2-Chlorophenylacetaldehyde, Ammonia (NH₃), Hydrogen Cyanide (HCN) or KCN/NaCN Aqueous or alcoholic solvent, often with acid/base catalysis. wikipedia.orgorganic-chemistry.org Atom-economical, uses inexpensive starting materials. acs.org
Modified Strecker Reaction 2-Chlorophenylacetaldehyde, Amine Source, Trimethylsilyl Cyanide (TMSCN) Aprotic solvents (e.g., THF, CH₂Cl₂), often at room temperature; may use a catalyst. acs.orgorganic-chemistry.org Milder conditions, avoids direct handling of HCN.
Asymmetric Catalytic Strecker Aldimine of 2-chlorophenylacetaldehyde, Cyanide Source Chiral catalyst (e.g., based on Ti, Al, Zr), low temperatures. rsc.orgorganic-chemistry.org Provides access to enantiomerically enriched or pure products.
Photocatalytic Cyanation Precursor imine or related substrate, Cyanide Source Visible light photocatalyst, mild conditions. acs.orgorganic-chemistry.org Novel, green chemistry approach for C-H functionalization.

Advancement in Characterization Techniques

The definitive structural elucidation and characterization of this compound would rely on a suite of modern spectroscopic and analytical techniques. The absence of a comprehensive, published dataset for this specific compound underscores the need for such fundamental work.

Standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to map the proton and carbon framework, Infrared (IR) spectroscopy to confirm the presence of key functional groups (C≡N and N-H), and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. High-Performance Liquid Chromatography (HPLC) would be essential for assessing purity and for separation in preparative applications. Advanced methods such as high-resolution mass spectrometry (HRMS) for unambiguous molecular formula determination and X-ray crystallography would provide ultimate proof of structure and stereochemistry. rug.nl High-resolution spectroscopic analysis, which has been applied to related molecules like aminoacrylonitrile, could offer deep insights into its molecular properties. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound This interactive table outlines the expected analytical signatures for the target compound based on its structure.

Technique Expected Signature / Data Information Provided
¹H NMR Signals for aromatic protons (Ar-H), a methine proton (CH-CN), methylene (B1212753) protons (CH₂-Ar), and amine protons (NH₂). Connectivity and chemical environment of hydrogen atoms.
¹³C NMR Resonances for aromatic carbons, the nitrile carbon (C≡N), the chiral methine carbon, and the methylene carbon. Carbon skeleton of the molecule.
IR Spectroscopy Characteristic absorption bands: C≡N stretch (~2250-2210 cm⁻¹), N-H stretches (two bands for primary amine, ~3500-3300 cm⁻¹), C-Cl stretch (~785-540 cm⁻¹). Confirmation of key functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₉H₉ClN₂. Fragmentation pattern reflecting the loss of HCN, NH₂, or parts of the chlorobenzyl group. Molecular weight and structural fragments.

Evolution of Computational Models for Prediction and Understanding

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis and for interpreting experimental results. For this compound, quantum chemical methods like Density Functional Theory (DFT) can be employed to calculate its three-dimensional structure, vibrational frequencies (for comparison with IR spectra), and electronic properties. elsevierpure.com Such calculations can also elucidate the thermodynamics and kinetics of its formation via the Strecker reaction, offering insights into the reaction mechanism.

Furthermore, given the established biological activity of many aminonitriles, molecular modeling techniques are crucial. researchgate.net Molecular docking simulations can predict whether this compound can bind effectively to the active sites of biological targets, such as enzymes or receptors. This in silico screening can guide experimental efforts by prioritizing compounds for synthesis and biological testing. For instance, other Strecker-derived α-aminonitriles have been identified as potent inhibitors of human carbonic anhydrase II, a discovery pipeline that heavily relies on computational validation. nih.gov Computational studies have also been vital in understanding the photochemistry of aminonitriles, which is relevant to prebiotic chemistry and the origins of homochirality. nih.gov

Emerging Opportunities in Interdisciplinary Research

The true potential of this compound likely lies at the intersection of several scientific disciplines.

Medicinal Chemistry: The α-aminonitrile scaffold is considered a "privileged" structure in drug discovery due to its role as a precursor to amino acids and its own inherent biological activities. rsc.orgresearchgate.net Derivatives have shown promise as antimicrobial, anticancer, and enzyme-inhibiting agents. researchgate.netnih.govscielo.br The presence of a chlorophenyl group, a common moiety in many approved drugs, further enhances its potential as a lead compound for therapeutic development.

Prebiotic Chemistry: The Strecker synthesis is a leading model for the abiotic formation of amino acids on early Earth. wikipedia.org Studying the formation, stability, and reactivity of specific aminonitriles like this compound under simulated prebiotic conditions can provide valuable data for models on the origin of life's building blocks. nih.gov

Asymmetric Catalysis: Enantiomerically pure chiral α-aminonitriles can serve as valuable ligands for metal catalysts or as organocatalysts themselves. mdpi.comrsc.org The development of an asymmetric synthesis for this compound could unlock its potential in creating novel catalytic systems for stereoselective transformations.

Unaddressed Research Questions and Future Directions

The scarcity of dedicated research on this compound means that the field is wide open for investigation. Key unaddressed questions and future directions include:

Stereoselective Synthesis: The development of a robust and high-yielding stereoselective synthesis is paramount. An asymmetric Strecker reaction using a chiral auxiliary or catalyst would provide access to the individual enantiomers, which is essential for any meaningful biological or chiroptical studies. rug.nlacs.org

Comprehensive Characterization: The compound needs to be synthesized and fully characterized, with all spectroscopic (NMR, IR, MS) and crystallographic data published to serve as a reliable reference for future studies.

Biological Activity Profiling: A systematic screening of the compound's biological activity is a critical next step. This should include evaluation against a panel of bacteria, fungi, and cancer cell lines, as well as testing for inhibitory activity against relevant enzyme targets. researchgate.netscielo.br

Exploration of Chemical Reactivity: A detailed investigation into its synthetic utility is needed. This includes optimizing its hydrolysis to the novel amino acid, exploring reactions at the amino group, and using it as a building block for more complex heterocyclic structures. rsc.org

Computational and Experimental Synergy: A combined approach, where computational predictions of reactivity and biological activity are used to guide experimental work, would be the most efficient path to unlocking the potential of this molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.